molecular formula C9H10N2O2S B15244955 5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione

5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione

Cat. No.: B15244955
M. Wt: 210.26 g/mol
InChI Key: RMIKKDIPJWRNKW-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a thiadiazole ring fused with a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophilic reagents such as bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

Scientific Research Applications

5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with DNA, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione is unique due to the presence of both a thiadiazole ring and a cyclohexane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

5-(4-methylthiadiazol-5-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C9H10N2O2S/c1-5-9(14-11-10-5)6-2-7(12)4-8(13)3-6/h6H,2-4H2,1H3

InChI Key

RMIKKDIPJWRNKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2CC(=O)CC(=O)C2

Origin of Product

United States

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